4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the azetidine ring, and the pyridinone structure. The process may involve:
Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Azetidine ring formation: This step often involves the cyclization of appropriate amine precursors under basic conditions.
Pyridinone synthesis: This can be synthesized through various methods, including the condensation of appropriate ketones with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the azetidine ring or the pyridinone structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary, but typical reagents include halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the azetidine ring could form hydrogen bonds with active site residues. The pyridinone structure may participate in π-π interactions or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.
Azetidine derivatives: Compounds with azetidine rings may exhibit similar reactivity and biological activity.
Pyridinone derivatives: These compounds share the pyridinone structure and may have comparable pharmacological properties.
Uniqueness
The uniqueness of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.
Biological Activity
The compound 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into three main components:
- Benzo[d][1,3]dioxole-5-carbonyl group : Known for its role in various pharmacological activities.
- Azetidine ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's biological properties.
- Dimethylpyridinone moiety : This part enhances the compound's interaction with biological targets.
The molecular formula is C16H18N2O4, and its molecular weight is approximately 302.33 g/mol.
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, research on similar compounds has shown varying degrees of inhibition against breast cancer cell lines, with IC50 values ranging from 0.09 to 157.4 µM across different cell types (MCF-7, CAMA-1, HCC1954, SKBR-3) . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
Table 1: IC50 Values for Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.30 |
Compound B | CAMA-1 | 0.16 |
Compound C | HCC1954 | 0.51 |
Compound D | SKBR-3 | 0.09 |
The proposed mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : The compound may activate apoptotic pathways in tumor cells.
- Inhibition of Proliferation : By disrupting cell cycle progression.
- Oxidative Stress : Increasing ROS levels that lead to cellular damage and apoptosis.
Study on Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate
A recent study investigated the biological effects of ethyl derivatives similar to our compound. The results demonstrated promising anticancer activity against various tumor cell lines by inhibiting cell proliferation and inducing apoptosis .
Comparative Analysis with Other Compounds
Comparative studies with other azetidine derivatives revealed that those with benzo[d][1,3]dioxole substitutions exhibited enhanced biological activity compared to their counterparts lacking this moiety . This underscores the significance of structural components in determining biological efficacy.
Properties
IUPAC Name |
4-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-5-13(7-17(21)19(11)2)25-14-8-20(9-14)18(22)12-3-4-15-16(6-12)24-10-23-15/h3-7,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOJEAMNAPHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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